molecular formula C9H8N2O2S B3388918 Quinoline-6-sulfonamide CAS No. 89770-31-0

Quinoline-6-sulfonamide

Cat. No.: B3388918
CAS No.: 89770-31-0
M. Wt: 208.24 g/mol
InChI Key: ZSJVRUWXJDVHQI-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The sulfonamide group attached to the quinoline ring enhances its biological activity, making it a compound of interest in various scientific fields, including medicinal chemistry and industrial applications.

Scientific Research Applications

Quinoline-6-sulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-6-sulfonamide typically involves the sulfonation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Quinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinoline-6-sulfonic acid.

    Reduction: Formation of quinoline-6-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of quinoline-6-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes such as monoamine oxidase and cholinesterase. By inhibiting these enzymes, this compound can modulate neurotransmitter levels and improve cognitive functions. The compound’s ability to form hydrogen bonds and π-π interactions with enzyme active sites is crucial for its inhibitory activity .

Comparison with Similar Compounds

Quinoline-6-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific position of the sulfonamide group on the quinoline ring, which influences its biological activity and chemical reactivity. This positional specificity can result in different pharmacological profiles and applications compared to other quinoline-sulfonamide derivatives .

Properties

IUPAC Name

quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJVRUWXJDVHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632240
Record name Quinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89770-31-0
Record name Quinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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